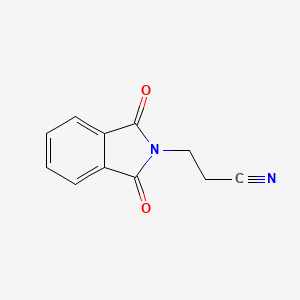
2-Methylquinolin-3-ol
Vue d'ensemble
Description
2-Methylquinolin-3-ol is an organic compound with the molecular formula C10H9NO . It is a solid substance and is known to be used as dye intermediates .
Synthesis Analysis
This compound can be synthesized by condensing o-aminobenzaldehyde with chloroacetone . There are also other synthesis protocols reported in the literature for the construction of this compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The average mass of the molecule is 159.185 Da .
Chemical Reactions Analysis
Quinoline, the parent compound of this compound, has been reported to undergo various chemical reactions. For instance, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in ether, ethanol, and chloroform . The compound has a molecular weight of 159.19 .
Applications De Recherche Scientifique
Synthesis and Characterization
2-Methylquinolin-3-ol and its derivatives have been extensively studied for their synthesis and structural characterization. Małecki et al. (2010) synthesized crystalline compounds of methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and characterized them using various spectroscopic methods. Their study focused on understanding the electronic and structural properties of these compounds (Małecki et al., 2010). Similarly, Chandrashekarappa et al. (2013) reported the successful synthesis of various 2-methylquinolines, highlighting the versatility of these compounds in synthetic chemistry (Chandrashekarappa et al., 2013).
Anti-Corrosion Applications
In the field of materials science, this compound derivatives have shown potential as anti-corrosion agents. Rouifi et al. (2020) synthesized two methylquinolin-8-ol derivatives and evaluated their efficacy in preventing corrosion of carbon steel in acidic environments. Their findings demonstrate the utility of these compounds in industrial applications (Rouifi et al., 2020).
Crystal Structure Analysis
Studies on the crystal structures of this compound derivatives provide insights into their potential applications in materials science and pharmaceuticals. Jin et al. (2012) analyzed the crystal structures of various 2-methylquinoline complexes with carboxylic acids, providing valuable information on their molecular interactions (Jin et al., 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential medicinal applications. Kose et al. (2018) conducted a comprehensive study on the structural and spectroscopic features of 2-chloro-3-methylquinoline, which is closely related to this compound. Their research included molecular docking analysis to assess the pharmaceutical potential of these compounds (Kose et al., 2018).
Mécanisme D'action
Target of Action
2-Methylquinolin-3-ol is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of pharmacological activities .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological and pharmacological activities .
Result of Action
Quinoline derivatives have shown substantial biological activities .
Safety and Hazards
Propriétés
IUPAC Name |
2-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQWBTOTNRMKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344090 | |
| Record name | 2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-19-4 | |
| Record name | 2-methylquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)


![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)




![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)

